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molecular formula C25H24N2O6S B8678355 Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester

Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester

Cat. No. B8678355
M. Wt: 480.5 g/mol
InChI Key: KEPWZYCHQXYTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393873B2

Procedure details

Triphosgene (28 mg, 1/3 equiv) was dissolved in 1 mL of THF and the solution cooled to 0° C. A solution of 4-amino-N-(2-benzoylphenyl)benzenesulfonamide (100 mg) in 3 mL of THF and 0.15 mL of triethylamine was added therto, and the reaction mixture was warmed to rt and stirred for 30 minutes. A solution of tetrahyhdrofurfuryl alcohol (44 mg, 1.5 equiv) in 3 mL of THF and 0.15 mL of triethylamine was added thereto and the reaction mixture was left stirring overnight. The reaction was quenched with water and diluted with EtOAc. The organic layer was washed once each with water and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The title product was obtained following flash chromatography (10% to 95% EtOAc/hexanes). ESMS, M+H+ found: 481.8.
Quantity
28 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
44 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(Cl)(O[C:5](=[O:11])[O:6][C:7](Cl)(Cl)Cl)Cl.[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([NH:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[C:30](=[O:37])[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)(=[O:22])=[O:21])=[CH:16][CH:15]=1.[CH2:38]1[CH2:42][O:41][CH2:40][CH2:39]1>C(N(CC)CC)C>[C:30]([C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=1[NH:23][S:20]([C:17]1[CH:16]=[CH:15][C:14]([NH:13][C:5](=[O:11])[O:6][CH2:7][CH:40]2[CH2:39][CH2:38][CH2:42][O:41]2)=[CH:19][CH:18]=1)(=[O:22])=[O:21])(=[O:37])[C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1

Inputs

Step One
Name
Quantity
28 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C(C1=CC=CC=C1)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.15 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
alcohol
Quantity
44 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.15 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to rt
WAIT
Type
WAIT
Details
the reaction mixture was left
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed once each with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)NC(OCC1OCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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